Lipophilicity and Polar Surface Area: Dimethyl vs. Diethyl Ester
Dimethyl (2-aminophenyl)phosphonate is significantly more hydrophilic than its diethyl ester analog. The ACD/LogP is −0.33 versus an XlogP of 1.6 for the diethyl ester, yielding a logP difference of approximately 1.9 log units [1]. At physiological pH 7.4, the ACD/LogD is 0.22 for the dimethyl ester. The polar surface area is 71 Ų for the dimethyl ester compared with 61.6 Ų for the diethyl ester. Additionally, the dimethyl ester has 2 hydrogen bond donors versus 1 for the diethyl analog, and only 3 freely rotatable bonds versus 5, indicating greater conformational rigidity [2].
| Evidence Dimension | Predicted lipophilicity (LogP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | ACD/LogP −0.33; ACD/LogD (pH 7.4) 0.22; PSA 71 Ų; H-bond donors 2; Rotatable bonds 3; MW 201.16 |
| Comparator Or Baseline | Diethyl (2-aminophenyl)phosphonate (CAS 31238-50-3): XlogP 1.6; PSA 61.6 Ų; H-bond donors 1; Rotatable bonds 5; MW 229.21 |
| Quantified Difference | ΔLogP ≈ 1.9 units (dimethyl more hydrophilic); ΔPSA = +9.4 Ų (dimethyl higher); ΔH-bond donors = +1; ΔRotatable bonds = −2 |
| Conditions | ACD/Labs Percepta predicted properties (ChemSpider) vs. XlogP calculated values (Chem960); all values are in silico predictions |
Why This Matters
For procurement decisions, the ~100-fold difference in predicted octanol-water partition coefficient (ΔLogP ≈ 1.9) means the dimethyl ester will exhibit markedly different solubility, chromatographic retention, and membrane permeability compared to the diethyl analog, directly impacting its suitability for aqueous-phase reactions, biological assays, or downstream synthetic steps requiring specific polarity profiles.
- [1] Chem960. Phosphonic acid, (2-aminophenyl)-, diethyl ester, CAS 31238-50-3. XlogP 1.6. View Source
- [2] Chem960. Phosphonic acid, (2-aminophenyl)-, diethyl ester. Topological PSA 61.6 Ų, Rotatable bonds 5, H-bond donors 1. View Source
